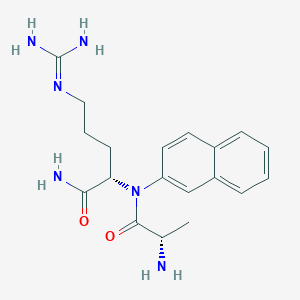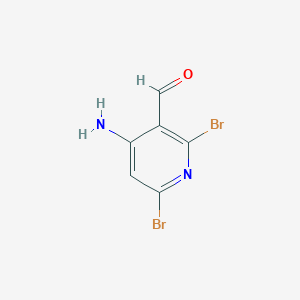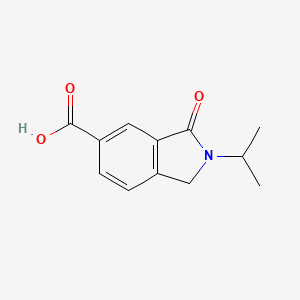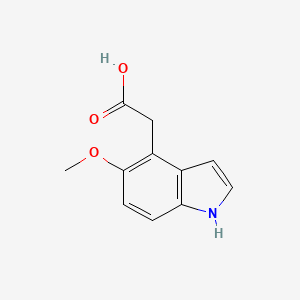![molecular formula C20H23N3O3S B13146567 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzofuroimidazole core linked to a pyridine moiety through a thioether bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole typically involves multiple steps. One of the key intermediates in its synthesis is 2-(((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole. The preparation method involves the formation of a chloromethyl group at the two-position using a one-step method, which significantly shortens the reaction steps and increases the overall yield to 77.58% .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to reduce costs and improve yield. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high purity and yield. The key steps include the formation of the thioether bridge and the subsequent cyclization to form the benzofuroimidazole core.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((4-(3-Methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole: A key intermediate in the synthesis of the target compound.
Rabeprazole Sodium: Shares a similar core structure and is used as a proton pump inhibitor.
Uniqueness
What sets 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole apart is its unique benzofuroimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C20H23N3O3S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-6,7-dihydro-1H-furo[2,3-f]benzimidazole |
InChI |
InChI=1S/C20H23N3O3S/c1-13-17(21-6-4-18(13)25-8-3-7-24-2)12-27-20-22-15-10-14-5-9-26-19(14)11-16(15)23-20/h4,6,10-11H,3,5,7-9,12H2,1-2H3,(H,22,23) |
Clé InChI |
MXKADCLLJVYRMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4CCOC4=C3)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)









![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)



